molecular formula C20H22FN3O3 B4778740 methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate

methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate

Cat. No. B4778740
M. Wt: 371.4 g/mol
InChI Key: PZFCBKFPCMAFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as MBP, is a chemical compound that has been widely studied for its potential use in scientific research. MBP is a member of the benzamide family of compounds, which have been found to have a range of biological activities. In

Mechanism of Action

The exact mechanism of action of methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate is not yet fully understood, but it is believed to work by binding to specific receptors on the surface of cells. Once bound, methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate may activate or inhibit certain signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate has been found to have a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in certain types of cancer cells. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate in lab experiments is its high selectivity for certain types of cells. This makes it a useful tool for studying specific cellular processes and signaling pathways. However, methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate can also be difficult to work with due to its low solubility in aqueous solutions and its tendency to aggregate in certain conditions.

Future Directions

There are many potential future directions for research involving methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate. One area of interest is the development of new fluorescent probes based on the structure of methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate. These probes could be used to study a wide range of cellular processes and signaling pathways. Another area of interest is the use of methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate as a potential therapeutic agent for the treatment of cancer and other diseases. Ongoing research is needed to further explore the potential applications of methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate in scientific research and medicine.
Conclusion:
In conclusion, methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate is a chemical compound that has been found to have a range of potential applications in scientific research. Its high selectivity for certain types of cells makes it a useful tool for studying specific cellular processes and signaling pathways. Ongoing research is needed to further explore the potential applications of methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate in scientific research and medicine.

Scientific Research Applications

Methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate as a fluorescent probe for imaging cells and tissues. methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate has been shown to selectively bind to certain types of cells, making it a useful tool for studying cell signaling pathways and other cellular processes.

properties

IUPAC Name

methyl 4-[[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-19(25)16-5-7-18(8-6-16)22-20(26)24-11-9-23(10-12-24)14-15-3-2-4-17(21)13-15/h2-8,13H,9-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFCBKFPCMAFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[4-(3-fluorobenzyl)piperazin-1-yl]carbonyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.